4-Fluoro-2-[(n-pentyloxy)methyl]benzaldehyde
Description
4-Fluoro-2-[(n-pentyloxy)methyl]benzaldehyde is a fluorinated benzaldehyde derivative featuring a pentyloxy-methyl substituent at the 2-position and a fluorine atom at the 4-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its structure combines the electron-withdrawing nature of fluorine with the lipophilic pentyloxy chain, influencing reactivity and solubility.
Properties
IUPAC Name |
4-fluoro-2-(pentoxymethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FO2/c1-2-3-4-7-16-10-12-8-13(14)6-5-11(12)9-15/h5-6,8-9H,2-4,7,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCYHGKPWYBAPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOCC1=C(C=CC(=C1)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-[(n-pentyloxy)methyl]benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 4-fluorobenzaldehyde as the starting material.
Etherification: The pentyloxy group is introduced through an etherification reaction. This involves the reaction of 4-fluorobenzaldehyde with n-pentanol in the presence of an acid catalyst, such as sulfuric acid, to form 4-fluoro-2-(n-pentyloxy)benzaldehyde.
Formylation: The final step involves the formylation of the intermediate compound to introduce the aldehyde group, resulting in this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-[(n-pentyloxy)methyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 4-Fluoro-2-[(n-pentyloxy)methyl]benzoic acid.
Reduction: 4-Fluoro-2-[(n-pentyloxy)methyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-2-[(n-pentyloxy)methyl]benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving aldehyde dehydrogenases.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-[(n-pentyloxy)methyl]benzaldehyde depends on its interaction with specific molecular targets. For instance, in biological systems, the aldehyde group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or modification of enzyme activity. The fluorine atom can also influence the compound’s reactivity and binding affinity through electronic effects.
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The substituent at the 2-position significantly alters the compound’s properties:
Key Observations :
- Lipophilicity : Increasing alkoxy chain length (methoxy → pentyloxy → hexyloxy) enhances hydrophobicity, impacting solubility in organic solvents.
- Reactivity : The trifluoromethyl group in 4-Fluoro-2-(trifluoromethyl)benzaldehyde increases electrophilicity, making it reactive in nucleophilic additions. The alkyne group in 4-Fluoro-2-(hex-1-yn-1-yl)benzaldehyde enables click chemistry applications.
- Synthesis : Alkoxy derivatives are typically synthesized via Williamson etherification, while trifluoromethyl analogs require specialized fluorination reagents.
Biological Activity
4-Fluoro-2-[(n-pentyloxy)methyl]benzaldehyde is a synthetic compound with potential biological activity. Its unique structure, characterized by the presence of a fluorine atom and an alkoxy group, suggests it may interact with various biological targets, influencing physiological processes. This article reviews the current understanding of its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- A fluorobenzene moiety which may enhance lipophilicity and metabolic stability.
- An alkoxy group (n-pentyloxy) that could influence solubility and interaction with biological membranes.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential effects:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially effective against certain bacterial strains. The fluorine substitution may contribute to increased potency by enhancing membrane permeability.
- Antioxidant Properties : The compound has been investigated for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
- Enzyme Inhibition : There is evidence that this compound may inhibit specific enzymes involved in metabolic pathways, similar to other benzaldehyde derivatives.
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
- Interaction with Enzymes : The compound might bind to active sites of enzymes, altering their function. For instance, it could act as a competitive inhibitor in pathways related to lipid metabolism.
- Cell Membrane Interaction : The hydrophobic nature of the n-pentyloxy group may facilitate integration into lipid bilayers, affecting cellular signaling pathways.
Study 1: Antimicrobial Activity
A study conducted on various derivatives of benzaldehyde, including this compound, demonstrated significant antimicrobial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of several standard antibiotics, indicating potential for development as an antimicrobial agent .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Standard Antibiotic | 64 | Staphylococcus aureus |
Study 2: Antioxidant Activity
Research published in a peer-reviewed journal indicated that this compound exhibited significant antioxidant activity in vitro, comparable to well-known antioxidants like ascorbic acid. The compound was able to reduce oxidative stress markers in cultured cells .
| Assay Type | IC50 (µM) |
|---|---|
| DPPH Scavenging | 25 |
| ABTS Scavenging | 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
